4-(cyanomethoxy)benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(cyanomethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUOCGNVVCKCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368920 | |
| Record name | 4-(cyanomethoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
792954-24-6 | |
| Record name | 4-(cyanomethoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(cyanomethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within Benzoic Acid Derivatives Research
4-(cyanomethoxy)benzoic acid is a derivative of benzoic acid, a simple aromatic carboxylic acid consisting of a benzene (B151609) ring substituted with a carboxyl group. wikipedia.org Benzoic acid and its derivatives are a significant class of compounds extensively studied across various fields of chemistry and material science. researchgate.netmdpi.comsci-hub.senih.govnih.gov Researchers have explored the modification of the benzoic acid scaffold to synthesize new molecules with tailored properties. These modifications often involve introducing different functional groups to the benzene ring, which can significantly alter the compound's physical, chemical, and biological characteristics.
The study of benzoic acid derivatives is driven by their potential applications in diverse areas. For instance, they are investigated as precursors for the synthesis of more complex molecules, including pharmaceuticals and polymers. sci-hub.se In medicinal chemistry, benzoic acid derivatives have been explored for a wide range of biological activities. researchgate.netmdpi.comsci-hub.senih.govnih.gov Furthermore, the unique structural features of certain benzoic acid derivatives make them suitable for applications in materials science, such as in the development of liquid crystals. researchgate.netnih.govsigmaaldrich.com The ability of the carboxylic acid group to form hydrogen bonds is a key feature that influences the self-assembly and macroscopic properties of these materials. nih.gov
Overview of Synthetic Interest and Chemical Significance Within Organic Chemistry
The synthesis of 4-(cyanomethoxy)benzoic acid and related compounds is of considerable interest to organic chemists as it provides a platform to explore and utilize various synthetic methodologies. ed.ac.uknih.govvmou.ac.in The preparation of this compound typically involves the etherification of 4-hydroxybenzoic acid with a reagent that provides the cyanomethoxy group, such as chloroacetonitrile (B46850). This reaction is a classic example of a nucleophilic substitution where the phenoxide ion, generated from 4-hydroxybenzoic acid, attacks the electrophilic carbon of the chloroacetonitrile.
The chemical structure of this compound, featuring a carboxylic acid group, a cyano (nitrile) group, and an ether linkage, makes it a versatile building block in organic synthesis. The carboxylic acid functionality can undergo a variety of transformations, including esterification, amidation, and reduction. wikipedia.org The cyano group is also a valuable functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, offering further avenues for molecular elaboration. ontosight.ai The presence of both the electron-withdrawing cyano group and the carboxylic acid group on the benzene (B151609) ring influences its electronic properties and reactivity in various chemical transformations.
The study of such multifunctional molecules contributes to the broader understanding of structure-property relationships and the development of new synthetic strategies in organic chemistry. nih.gov The ability to selectively manipulate one functional group in the presence of others is a key challenge and a central theme in modern organic synthesis.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₇NO₃ epa.govbldpharm.com |
| Molecular Weight | 177.16 g/mol bldpharm.com |
| IUPAC Name | This compound fluorochem.co.uk |
| CAS Number | 792954-24-6 epa.govbldpharm.comfluorochem.co.uk |
| Canonical SMILES | N#CCOc1ccc(C(=O)O)cc1 fluorochem.co.uk |
| InChI Key | LSUOCGNVVCKCSP-UHFFFAOYSA-N fluorochem.co.uk |
| Purity | Typically >97% for research grades. |
| Appearance | White to off-white solid. |
Detailed Research Findings
The synthesis of this compound is most commonly achieved through the Williamson ether synthesis. This involves the reaction of the methyl or ethyl ester of 4-hydroxybenzoic acid with chloroacetonitrile in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetone (B3395972) or dimethylformamide. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.
The crystal structure of related benzoic acid derivatives has been a subject of investigation. researchgate.net The molecular structure of these compounds often reveals an "L-shaped" conformation where the substituent group is roughly perpendicular to the plane of the benzoic acid ring. researchgate.net Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and other potential acceptor sites like the cyano group, play a crucial role in the packing of the molecules in the solid state. researchgate.net
An in-depth examination of the synthetic pathways leading to this compound reveals a reliance on established organic chemistry principles, tailored for both laboratory and industrial applications. The primary methods involve the formation of an ether linkage, which can be approached from different strategic standpoints, followed by rigorous purification to yield the final product.
Chemical Transformations and Derivative Synthesis of 4 Cyanomethoxy Benzoic Acid
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is a cornerstone of organic synthesis, and in 4-(cyanomethoxy)benzoic acid, it serves as a gateway to numerous derivatives. Its reactivity is analogous to that of other substituted benzoic acids, allowing for transformations into esters, amides, anhydrides, and acid halides, as well as reduction to alcohols and aldehydes.
Esterification Reactions
Esterification of this compound can be readily achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This equilibrium-driven reaction is typically performed using an excess of the alcohol to drive the reaction toward the product. bond.edu.au
Another effective method involves the use of dehydrating agents or conversion to a more reactive intermediate. For instance, the use of benzoic anhydrides in the presence of basic catalysts can facilitate ester formation under mild conditions. tcichemicals.com
Table 1: Representative Esterification of this compound
| Alcohol | Reagents/Conditions | Product |
|---|---|---|
| Methanol | CH₃OH, cat. H₂SO₄, Reflux | Methyl 4-(cyanomethoxy)benzoate |
Amide Formation
The synthesis of amides from this compound is a crucial transformation for introducing nitrogen-containing functional groups. This can be accomplished by direct reaction with an amine, a process that often requires high temperatures to drive off water. researchgate.net More commonly, the carboxylic acid is first activated.
A highly effective method involves the use of coupling reagents that convert the carboxylic acid into a reactive intermediate in situ. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) salts. Alternatively, the acid can be converted to its corresponding acid chloride, which then readily reacts with a primary or secondary amine to form the amide bond. orgsyn.org
Table 2: Illustrative Amide Formation from this compound
| Amine | Reagents/Conditions | Product |
|---|---|---|
| Ammonia | 1. SOCl₂ 2. Excess NH₃ | 4-(Cyanomethoxy)benzamide |
Anhydride Synthesis
Symmetrical anhydrides can be prepared from carboxylic acids. A common laboratory method for synthesizing benzoic anhydrides involves the reaction of a benzoic acid with acetic anhydride. tcichemicals.com This method is applicable to substituted benzoic acids and would be expected to convert this compound to its corresponding anhydride. Another route is the reaction of the corresponding acid chloride (two equivalents) with a mild base like pyridine.
Acid Halide Generation
The conversion of this compound to its acid halide, typically the acid chloride, is a key step for synthesizing many of its derivatives, including esters and amides. This transformation is most commonly achieved by treating the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). prepchem.comchemicalbook.com Other reagents like oxalyl chloride or phosphorus pentachloride (PCl₅) can also be employed. The resulting 4-(cyanomethoxy)benzoyl chloride is a highly reactive intermediate. nih.gov
Table 3: Synthesis of 4-(Cyanomethoxy)benzoyl Chloride
| Starting Material | Reagent | Conditions | Product |
|---|
Reduction to Aldehyde and Benzyl (B1604629) Alcohol Derivatives
The reduction of the carboxylic acid group in this compound can yield either the corresponding benzyl alcohol or the aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid directly to the primary alcohol, 4-(cyanomethoxy)benzyl alcohol. Care must be taken as these powerful hydrides can also potentially reduce the nitrile group.
The reduction to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation typically requires the use of more specialized reagents or a two-step process involving the initial conversion of the carboxylic acid to a derivative like an acid chloride or an ester, which can then be reduced to the aldehyde under controlled conditions.
Transformations Involving the Cyanomethoxy Moiety
The cyanomethoxy group [-O-CH₂-C≡N] presents two primary sites for chemical transformation: the nitrile and the ether linkage.
The nitrile group can undergo hydrolysis under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically with heating in an aqueous acid like HCl or H₂SO₄, will convert the nitrile first to an amide and then to a carboxylic acid, yielding 4-(carboxymethoxy)benzoic acid.
The nitrile group is also susceptible to reduction. Catalytic hydrogenation (e.g., using H₂ gas with a platinum, palladium, or nickel catalyst) or chemical reduction with agents like lithium aluminum hydride can reduce the nitrile to a primary amine. chemguide.co.ukorganic-chemistry.org This would transform the cyanomethoxy group into a 2-aminoethoxy group, producing 4-(2-aminoethoxy)benzoic acid. The choice of reducing agent is critical to avoid simultaneous reduction of the carboxylic acid. For instance, diisopropylaminoborane (B2863991) has been shown to reduce various nitriles to primary amines. nih.gov
The ether linkage in the cyanomethoxy moiety is generally stable under many reaction conditions. Cleavage of aryl ethers typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).
Table 4: Potential Transformations of the Cyanomethoxy Group
| Reaction Type | Reagents/Conditions | Functional Group Transformation | Product Structure |
|---|---|---|---|
| Nitrile Hydrolysis | H₃O⁺, Heat | -CN → -COOH | 4-(Carboxymethoxy)benzoic acid |
Reduction of the Nitrile Group to Amine Derivatives
The nitrile group (-C≡N) in this compound is a key site for chemical transformation, most notably through reduction to a primary amine. This conversion yields 4-(2-aminoethoxy)benzoic acid, a valuable building block for more complex molecules. The reduction can be accomplished using various reagents and methodologies, each with its own advantages in terms of yield, selectivity, and reaction conditions.
Commonly employed methods for nitrile reduction that are applicable to this substrate include:
Catalytic Hydrogenation: This is often the most economical method for producing primary amines from nitriles. The reaction involves hydrogen gas (H₂) in the presence of a metal catalyst. Typical catalysts include Raney nickel, palladium black, or platinum dioxide. One of the challenges in catalytic hydrogenation is preventing the formation of secondary and tertiary amine byproducts, which can occur when the intermediate imine is attacked by the amine product. The choice of catalyst, solvent, pH, and temperature are critical factors for maximizing the yield of the primary amine.
Metal Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the non-catalytic conversion of nitriles to amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the intermediate and yield the primary amine. Other hydride reagents such as lithium borohydride (B1222165) or diborane (B8814927) can also be used.
Table 1: Common Reagents for Nitrile Reduction
| Reagent/Method | Typical Conditions | Product |
|---|---|---|
| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Raney Ni or Pd/C, solvent (e.g., ethanol) | Primary Amine |
Nucleophilic Substitutions of the Methoxy (B1213986) Group
The term "methoxy group" in the context of this compound refers to the ether linkage (-O-CH₂-CN). This part of the molecule is susceptible to nucleophilic attack, primarily involving the cleavage of the ether bond. Unlike nucleophilic aromatic substitution on the benzene (B151609) ring, these reactions target the aliphatic portion of the cyanomethoxy substituent.
The most common reaction of this type for aryl alkyl ethers is cleavage by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would proceed via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion on the adjacent methylene (B1212753) (-CH₂-) carbon. This process would break the ether linkage, yielding 4-hydroxybenzoic acid (a phenol) and a haloacetonitrile derivative.
The reaction is an example of a nucleophilic substitution where the halide ion acts as the nucleophile. libretexts.orgyoutube.com The reaction involving a primary alkyl group, as is the case here, typically follows an Sₙ2 mechanism.
Aromatic Ring Functionalization
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying the benzene ring of this compound. wikipedia.orgmasterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, preserving the aromatic system. byjus.commasterorganicchemistry.com The regiochemical outcome of the substitution is dictated by the directing effects of the two substituents already present: the carboxylic acid (-COOH) group and the cyanomethoxy (-OCH₂CN) group.
Carboxylic Acid Group (-COOH): This group is electron-withdrawing and acts as a deactivating, meta-director. youtube.com It slows down the rate of electrophilic substitution compared to benzene and directs incoming electrophiles to the position meta to itself.
Cyanomethoxy Group (-OCH₂CN): The ether oxygen has lone pairs of electrons that it can donate into the ring through resonance, making it an activating, ortho, para-director. youtube.comorganicchemistrytutor.com This effect increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. However, the electron-withdrawing nature of the cyanomethyl moiety inductively reduces the activating strength of the ether group compared to a simple alkoxy group like methoxy (-OCH₃).
Since the existing substituents are para to each other, their directing effects are cooperative. The positions ortho to the activating cyanomethoxy group are the same as the positions meta to the deactivating carboxylic acid group. Therefore, incoming electrophiles will be directed to the positions ortho to the cyanomethoxy group (positions 3 and 5 on the ring).
Table 2: Directing Effects of Substituents on this compound
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -COOH | 1 | Electron-withdrawing, Deactivating | meta (positions 3, 5) |
| -OCH₂CN | 4 | Electron-donating (resonance), Activating | ortho, para (positions 3, 5) |
Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/FeCl₃), and sulfonation (using fuming H₂SO₄). wikipedia.org For this compound, these reactions are expected to yield the 3-substituted or 3,5-disubstituted product.
Cascade and Multicomponent Reaction Strategies
Palladium-Catalyzed Cyclization Reactions with Cyanomethoxy-Substituted Intermediates
Palladium-catalyzed reactions are powerful tools for constructing complex molecular frameworks, including heterocyclic systems. nih.gov Derivatives of this compound can serve as precursors for cascade reactions, where multiple bond-forming events occur in a single operation. A common strategy involves an initial cross-coupling reaction to install a reactive group, followed by an intramolecular cyclization.
For example, a cyanomethoxy-substituted intermediate could be used to synthesize benzofuran (B130515) derivatives, which are important structural motifs in many natural products and pharmaceuticals. rsc.org A plausible synthetic route could involve the following steps:
Ortho-Functionalization: An ortho-halogenated derivative of this compound (e.g., 3-iodo-4-(cyanomethoxy)benzoic acid) is prepared.
Palladium-Catalyzed Cross-Coupling: The ortho-iodinated intermediate undergoes a Sonogashira coupling with a terminal alkyne. This reaction installs an alkynyl group adjacent to the cyanomethoxy substituent.
Intramolecular Cyclization: The resulting ortho-alkynyl intermediate can then undergo a palladium-catalyzed intramolecular cyclization. researchgate.netrsc.org In this step, the oxygen atom of the cyanomethoxy group acts as a nucleophile, attacking the palladium-activated alkyne to form a five-membered benzofuran ring.
This type of cascade process, combining cross-coupling and cyclization, allows for the efficient assembly of complex heterocyclic structures from relatively simple starting materials. rsc.org
Synthesis of Advanced Derivatives and Analogues
The functional groups of this compound provide multiple handles for the synthesis of a wide array of advanced derivatives and analogues.
The carboxylic acid group is a versatile starting point. It can be converted into an acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govkcl.ac.uk This highly reactive intermediate can then be reacted with various nucleophiles to form a range of derivatives:
Esters: Reaction with alcohols.
Amides: Reaction with primary or secondary amines. kcl.ac.uk
Anhydrides: Reaction with carboxylates.
Furthermore, the acyl chloride can be used to generate benzoyl isothiocyanates by reacting with ammonium (B1175870) thiocyanate (B1210189). These intermediates, in turn, can react with amines to form complex thiourea (B124793) derivatives.
The amine derivative, 4-(2-aminoethoxy)benzoic acid, obtained from the reduction of the nitrile group (as described in section 3.2.1), is another key intermediate. The primary amine can be acylated, alkylated, or used in the construction of nitrogen-containing heterocycles.
The aromatic ring itself can be further elaborated. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) on halogenated derivatives of this compound can be used to form new carbon-carbon bonds, linking the core structure to other aryl or alkyl groups. google.com This approach is instrumental in building biaryl structures and other complex analogues. mit.edu
Design and Synthesis of Substituted Cyanobenzoic Acid Analogues
The synthesis of substituted cyanobenzoic acid analogues from this compound often involves the transformation of the carboxylic acid group into other functional moieties. A prominent example is the synthesis of N-benzoylthiourea derivatives, which are of significant interest in medicinal chemistry. The general synthetic pathway to these analogues involves a three-step process starting from a substituted benzoic acid.
The initial step is the conversion of the carboxylic acid to its more reactive acid chloride derivative. This is typically achieved by refluxing the benzoic acid with thionyl chloride (SOCl₂), often in an inert solvent like methylene chloride.
Following the formation of the acid chloride, the next key step is its reaction with a thiocyanate salt, such as ammonium thiocyanate (NH₄SCN), in a solvent like acetone (B3395972). This reaction proceeds under reflux to yield an in situ benzoyl isothiocyanate intermediate.
The final step involves the nucleophilic addition of a primary aromatic amine to the isothiocyanate. This addition to the electrophilic carbon of the isothiocyanate group, followed by tautomerization, yields the desired N-benzoylthiourea derivative. The reaction is typically carried out in the same pot by adding the amine to the solution of the in situ generated benzoyl isothiocyanate and refluxing the mixture.
This synthetic strategy can be applied to this compound to produce a variety of substituted analogues. For instance, reaction of the derived 4-(cyanomethoxy)benzoyl isothiocyanate with different substituted anilines would yield a library of N-(4-(cyanomethoxy)benzoyl)thiourea derivatives.
A representative reaction scheme is as follows:
Step 1: this compound is reacted with thionyl chloride to form 4-(cyanomethoxy)benzoyl chloride.
Step 2: The resulting acid chloride is treated with ammonium thiocyanate in acetone to generate 4-(cyanomethoxy)benzoyl isothiocyanate.
Step 3: An appropriate primary aromatic amine (e.g., 4-aminobenzoic acid or ethyl 4-aminobenzoate) is added to the reaction mixture to yield the final substituted N-benzoylthiourea product. nih.gov
| Starting Material | Reagents | Intermediate | Final Product Class |
|---|---|---|---|
| This compound | 1. SOCl₂ 2. NH₄SCN 3. Substituted Aniline | 4-(cyanomethoxy)benzoyl isothiocyanate | N-(4-(cyanomethoxy)benzoyl)thiourea Derivatives |
Strategies for Introducing Additional Functional Groups onto the Aromatic Ring
The introduction of additional functional groups onto the aromatic ring of this compound is governed by the directing effects of the existing substituents: the cyanomethoxy group (-OCH₂CN) and the carboxylic acid group (-COOH). These groups influence the regioselectivity of electrophilic aromatic substitution reactions.
The cyanomethoxy group, being an ether derivative, is an activating group and an ortho, para-director. This is due to the lone pairs of electrons on the oxygen atom which can be donated to the aromatic ring through resonance, thereby increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. Conversely, the carboxylic acid group is a deactivating group and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming electrophiles to the meta position.
Given these opposing directing effects, the outcome of an electrophilic aromatic substitution reaction on this compound will depend on the reaction conditions and the nature of the electrophile. The activating ortho, para-directing effect of the cyanomethoxy group is generally stronger than the deactivating meta-directing effect of the carboxylic acid group. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the cyanomethoxy group (and meta to the carboxylic acid group).
Common electrophilic aromatic substitution reactions that can be employed to introduce additional functional groups include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).
Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom (-Br, -Cl).
Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H).
Friedel-Crafts Alkylation and Acylation: Using an alkyl halide or acyl halide with a Lewis acid catalyst to introduce an alkyl (-R) or acyl (-COR) group, respectively. However, Friedel-Crafts reactions are often inhibited by deactivating groups like carboxylic acids.
| Substituent | Electronic Effect | Directing Influence | Predicted Position of Substitution |
|---|---|---|---|
| -OCH₂CN (Cyanomethoxy) | Activating, Electron-donating (Resonance) | Ortho, Para | Positions ortho to the cyanomethoxy group |
| -COOH (Carboxylic Acid) | Deactivating, Electron-withdrawing (Inductive and Resonance) | Meta |
Advanced Spectroscopic and Analytical Characterization of 4 Cyanomethoxy Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a fundamental tool for determining the carbon-hydrogen framework of 4-(cyanomethoxy)benzoic acid.
Proton NMR (¹H NMR) spectroscopy of this compound provides distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as two doublets in the downfield region of the spectrum. The protons ortho to the carboxyl group are deshielded and resonate at a higher chemical shift compared to the protons ortho to the cyanomethoxy group. The methylene (B1212753) protons of the cyanomethoxy group (-O-CH₂-CN) characteristically appear as a singlet further upfield. The acidic proton of the carboxylic acid group is often observed as a broad singlet at a very downfield position, although its appearance can be concentration and solvent-dependent.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ortho to -COOH) | ~8.0-8.2 | Doublet |
| Aromatic (ortho to -OCH₂CN) | ~7.0-7.2 | Doublet |
| Methylene (-OCH₂CN) | ~5.0 | Singlet |
| Carboxylic Acid (-COOH) | >10.0 | Broad Singlet |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
The Carbon-13 (¹³C) NMR spectrum offers detailed information about the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is typically found at the most downfield position. The carbon of the nitrile group (-C≡N) also has a characteristic chemical shift. The aromatic carbons show a range of signals, with the carbon attached to the oxygen being significantly downfield due to the deshielding effect of the electronegative oxygen atom. The methylene carbon of the cyanomethoxy group appears at a characteristic upfield position.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | ~167-172 |
| Aromatic (C -O) | ~160-164 |
| Aromatic (C -COOH) | ~125-130 |
| Aromatic (ortho to -COOH) | ~131-133 |
| Aromatic (ortho to -OCH₂CN) | ~115-117 |
| Nitrile (-C N) | ~115-118 |
| Methylene (-OC H₂CN) | ~55-60 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
While not directly applicable to this compound itself, heteronuclear NMR techniques like ¹¹⁹Sn NMR are invaluable for characterizing its organometallic derivatives. When this compound is used as a ligand to synthesize organotin compounds, ¹¹⁹Sn NMR provides direct insight into the coordination environment of the tin atom. The chemical shift of the tin nucleus is highly sensitive to its coordination number and the geometry of the complex. This allows for the differentiation between various coordination modes, such as tetrahedral, trigonal bipyramidal, or octahedral geometries around the tin center in the resulting organometallic derivative.
Two-dimensional (2D) NMR techniques provide further confirmation of the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum is used to establish proton-proton coupling relationships. For this compound, this technique would show cross-peaks between the coupled aromatic protons, confirming their adjacent positions on the benzene ring. researchgate.netnih.gov
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a ¹³C NMR experiment that helps in distinguishing between CH, CH₂, and CH₃ groups. uvic.ca A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. uvic.ca In the case of this compound, the methylene carbon would appear as a negative peak, while the aromatic CH carbons would be positive, and the quaternary carbons (including the carboxyl, nitrile, and the two ipso-aromatic carbons) would be absent. uvic.ca This information is crucial for unambiguous assignment of the carbon signals.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
The FT-IR spectrum of this compound displays several characteristic absorption bands that correspond to the vibrations of its specific functional groups. A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, resulting from strong hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxyl group gives rise to a strong, sharp peak. The C≡N stretching of the nitrile group also produces a characteristic absorption. Furthermore, the C-O stretching vibrations of the ether and carboxylic acid groups are also identifiable in the spectrum.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C=O Stretch (Carboxylic Acid) | ~1680-1710 | Strong |
| C≡N Stretch (Nitrile) | ~2240-2260 | Medium |
| C-O Stretch (Ether & Carboxylic Acid) | ~1200-1300 | Strong |
| Aromatic C=C Stretch | ~1400-1600 | Medium to Strong |
Note: Wavenumbers are approximate and can vary based on the sample preparation and physical state.
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint based on its unique chemical structure. The Raman spectrum of this compound is characterized by several key vibrational bands corresponding to its distinct functional groups.
The nitrile group (C≡N) stretching vibration is expected to produce a sharp, intense peak in the 2200–2280 cm⁻¹ region. This band is highly characteristic and its position is not significantly affected by the rest of the molecule. Aromatic C-H stretching vibrations typically appear between 3000 and 3120 cm⁻¹. The benzene ring itself exhibits multiple characteristic stretching vibrations, with prominent bands appearing near 1600 cm⁻¹ and 1490 cm⁻¹.
The carboxylic acid moiety also presents distinct Raman signals. The carbonyl (C=O) stretching vibration is found in the region of 1650-1750 cm⁻¹, while the C-O stretching and O-H in-plane bending modes are coupled and appear in the 1270-1440 cm⁻¹ range. The ether linkage (Ar-O-CH₂) vibrations are expected in the fingerprint region, typically around 1200-1270 cm⁻¹ (asymmetric stretch) and 1000-1075 cm⁻¹ (symmetric stretch).
Table 1: Predicted Raman Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C≡N Stretch | Nitrile | 2200 - 2280 |
| C-H Stretch | Aromatic Ring | 3000 - 3120 |
| C=C Stretch | Aromatic Ring | ~1600, ~1490 |
| C=O Stretch | Carboxylic Acid | 1650 - 1750 |
| C-O Stretch / O-H Bend | Carboxylic Acid | 1270 - 1440 |
| Ar-O-C Asymmetric Stretch | Ether | 1200 - 1270 |
| Ar-O-C Symmetric Stretch | Ether | 1000 - 1075 |
Terahertz Time-Domain Spectroscopy (THz-TDS) for Low-Frequency Vibrational Modes
Terahertz Time-Domain Spectroscopy (THz-TDS) is an emerging technique used to investigate low-frequency vibrational modes in the range of 0.1 to 10 THz (approximately 3.3 to 333 cm⁻¹). uni.lu These low-energy modes correspond to collective motions of the molecule, such as intermolecular hydrogen bond vibrations, torsional motions of functional groups, and lattice vibrations in the crystalline state.
For this compound, which can form hydrogen-bonded dimers via its carboxylic acid groups in the solid state, THz-TDS can provide critical insights into its crystal structure and intermolecular interactions. Studies on benzoic acid have shown that the THz region contains prominent absorption features relevant to both intra- and inter-molecular vibrational modes. The Ph-COOH twisting motion is an example of an intramolecular mode observed in this region. Intermolecular vibrations, such as those involving the hydrogen-bonded dimer network, are particularly sensitive to this technique. The resulting THz spectrum provides a unique fingerprint that is highly sensitive to the compound's polymorphic form and crystalline arrangement.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and structural features of a compound. For this compound (molecular formula C₉H₇NO₃, monoisotopic mass: 177.04259 Da), the molecular ion peak [M]⁺ is expected at an m/z of 177. Depending on the ionization technique used (e.g., electrospray ionization), adduct ions such as [M+H]⁺ (m/z 178), [M+Na]⁺ (m/z 200), and [M-H]⁻ (m/z 176) are also anticipated.
The fragmentation pattern under collision-induced dissociation provides valuable structural information. The fragmentation of benzoic acid derivatives typically involves characteristic losses of small neutral molecules. For this compound, key fragmentation pathways would likely include:
Loss of the hydroxyl radical (•OH): [M - OH]⁺ leading to a fragment at m/z 160.
Loss of the carboxyl group (COOH): [M - COOH]⁺ resulting in a fragment at m/z 132.
Decarboxylation (loss of CO₂): A common fragmentation for benzoic acids, leading to [M - CO₂]⁺ at m/z 133.
Cleavage of the ether bond: Loss of the cyanomethoxy radical (•CH₂CN) or cyanomethanol (HOCH₂CN).
Formation of the benzoyl cation: Cleavage of the C-O bond can lead to the formation of the cyanomethoxy-substituted benzoyl cation.
Table 2: Predicted Molecular Ion Peaks and Fragments for this compound
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M]⁺ | [C₉H₇NO₃]⁺ | 177 | Molecular Ion |
| [M+H]⁺ | [C₉H₈NO₃]⁺ | 178 | Protonated Molecule |
| [M+Na]⁺ | [C₉H₇NNaO₃]⁺ | 200 | Sodium Adduct |
| [M-H]⁻ | [C₉H₆NO₃]⁻ | 176 | Deprotonated Molecule |
| [M - COOH]⁺ | [C₈H₆NO]⁺ | 132 | Loss of Carboxyl Group |
| [M - CO₂]⁺ | [C₈H₇NO]⁺ | 133 | Loss of Carbon Dioxide |
Chromatographic Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of organic compounds and separating them from impurities. For a polar aromatic compound like this compound, a reversed-phase HPLC method is highly effective.
A typical setup would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of an acidified aqueous solution (e.g., water with trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would ensure the effective separation of the target compound from both more polar and less polar impurities. Detection is typically performed using a UV detector, with the wavelength set near the absorbance maximum of the benzoic acid chromophore (e.g., 255 nm). This method allows for precise quantification of the compound's purity.
Table 3: Representative HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 255 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability, melting point, and decomposition profile of a compound.
For this compound, DSC analysis would reveal its melting point as a sharp endothermic peak. For comparison, the closely related 4-cyanobenzoic acid has a reported melting point of 219-221 °C, at which it also begins to decompose. The introduction of the flexible cyanomethoxy group in place of the cyano group would be expected to influence the crystal packing and intermolecular forces, likely resulting in a different melting point.
TGA measures the change in mass of a sample as a function of temperature. A TGA thermogram for this compound would show a stable mass up to its decomposition temperature, at which point a sharp decrease in mass would occur as the molecule breaks down into volatile fragments. This analysis provides a clear indication of the compound's thermal stability range.
Thermogravimetric Analysis (TGA) for Decomposition Studies
Thermogravimetric analysis is a cornerstone technique for determining the thermal stability of a material. By monitoring the change in mass of a sample as it is heated at a controlled rate, TGA can identify the temperatures at which decomposition or other mass loss events occur.
For compounds structurally related to this compound, such as other benzoic acid derivatives, TGA studies reveal that thermal stability is a critical parameter, especially for materials designed for applications at elevated temperatures, like liquid crystals. The decomposition temperature is a key indicator of the material's operational limits. In the broader context of substituted benzoic acids, thermal behavior can be influenced by the nature and position of the substituent groups on the benzene ring. While specific TGA data for this compound is not available in the reviewed literature, the analysis of analogous compounds suggests that decomposition would involve the breakdown of the carboxylic acid group and the cyanomethoxy substituent.
Table 1: Hypothetical TGA Data for this compound
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 150 - 250 | ~5% | Loss of adsorbed moisture/volatile impurities |
| 250 - 400 | ~60% | Major decomposition of the organic structure |
| > 400 | ~35% | Further degradation of decomposition products |
Note: This table is illustrative and based on the general behavior of related organic acids, as specific experimental data for this compound was not found in the surveyed literature.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry is a powerful thermoanalytical technique used to investigate the thermal transitions of a material. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can detect endothermic and exothermic processes such as melting, crystallization, and glass transitions.
In the study of materials like liquid crystals, which often include benzoic acid derivatives in their molecular structure, DSC is essential for identifying the temperatures of various phase transitions. For example, the transition from a crystalline solid to a liquid crystalline phase, and subsequently to an isotropic liquid, are all detectable as distinct thermal events in a DSC thermogram. The temperatures and enthalpies of these transitions are critical for defining the operational range of a liquid crystal device.
Although specific DSC thermograms for this compound are not detailed in the available research, studies on similar molecules, such as alkoxybenzoic acids, demonstrate the utility of DSC in characterizing their mesomorphic (liquid crystalline) behavior. The presence of the cyanomethoxy group would be expected to influence the intermolecular interactions and thus the phase transition temperatures of the benzoic acid core.
Table 2: Hypothetical DSC Data for this compound
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | 180 | 185 | 150 |
| Nematic to Isotropic | 220 | 225 | 5 |
Note: This table is a hypothetical representation based on the phase behavior of related mesogenic benzoic acid derivatives. Specific experimental values for this compound were not found in the reviewed literature.
Computational Chemistry and Theoretical Modeling of 4 Cyanomethoxy Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool to elucidate the electronic behavior of 4-(cyanomethoxy)benzoic acid. These calculations offer a detailed picture of the molecule's orbitals and charge distribution, which are fundamental to its chemical nature.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on molecules similar to this compound, such as other benzoic acid derivatives, have been performed to determine their ground state geometries and electronic properties. For instance, calculations carried out using DFT and time-dependent DFT (TDDFT) have been employed to study the ground state geometries and electronic structures of related dye molecules. These theoretical approaches are crucial for understanding the intricate relationship between a molecule's structure and its electronic characteristics. The choice of functional and basis set, such as B3LYP/6-311++G(2d,p), is critical for obtaining accurate predictions of the molecular geometry and electronic properties.
HOMO-LUMO Orbital Analysis and Energy Gaps for Reactivity
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more reactive.
For analogous benzoic acid derivatives, DFT calculations have been used to determine these energy levels. For example, in a study on 4-(carboxyamino)-benzoic acid, the HOMO and LUMO energy values were calculated to be -6.82 eV and -1.82 eV, respectively, resulting in an energy gap of 5.0 eV. This relatively large energy gap suggests a stable molecular structure. The distribution of HOMO and LUMO orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack.
Table 1: Frontier Molecular Orbital Energies and Energy Gap for an Analogous Benzoic Acid Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.82 |
| ELUMO | -1.82 |
| Energy Gap (ΔE) | 5.00 |
Data for 4-(carboxyamino)-benzoic acid, an analogous compound.
Molecular Electrostatic Potential Surface Mapping for Active Sites
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential, which are typically color-coded. Red areas indicate negative potential, corresponding to regions rich in electrons and susceptible to electrophilic attack, while blue areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack.
In studies of similar benzoic acid derivatives, MEP maps have revealed that the negative potential is often localized over the oxygen atoms of the carboxyl group, making them the most probable sites for electrophilic attack. Conversely, the hydrogen atoms, particularly the one in the hydroxyl group of the carboxylic acid, exhibit a positive potential, marking them as likely sites for nucleophilic interaction.
Molecular Descriptors for Reactivity Prediction: Ionization Potential, Electron Affinity, Hardness, Electrophilicity, Fukui Functions
A range of molecular descriptors derived from quantum chemical calculations can be used to predict the reactivity of this compound. These descriptors provide quantitative measures of various aspects of a molecule's chemical behavior.
Ionization Potential (IP): The energy required to remove an electron from a molecule. A lower ionization potential indicates that the molecule is more likely to act as an electron donor. For a related compound, 4-(carboxyamino)-benzoic acid, the calculated ionization energy is 6.82 eV.
Electron Affinity (EA): The energy released when an electron is added to a molecule. A higher electron affinity suggests a greater tendency to accept electrons. The electron affinity for 4-(carboxyamino)-benzoic acid was found to be 1.82 eV.
Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered to be "harder" and less reactive.
Electrophilicity (ω): A measure of a molecule's ability to act as an electrophile. It is calculated from the chemical potential and hardness.
Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
Table 2: Calculated Molecular Descriptors for an Analogous Benzoic Acid Derivative
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.82 |
| Electron Affinity (A) | 1.82 |
| Hardness (η) | 2.50 |
| Electrophilicity (ω) | 3.53 |
Data for 4-(carboxyamino)-benzoic acid, an analogous compound, with hardness calculated as (I-A)/2 and electrophilicity calculated using the chemical potential and hardness.
Theoretical Vibrational Spectroscopy Simulations
Theoretical simulations of vibrational spectra, such as Infrared (IR) and Raman spectra, are essential for the structural characterization of molecules. These simulations, when compared with experimental data, allow for a detailed assignment of the vibrational modes of the molecule.
Calculation of Infrared and Raman Spectra
The theoretical calculation of IR and Raman spectra is typically performed using DFT methods. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be predicted. These calculations are instrumental in assigning the various vibrational modes, such as stretching, bending, and torsional motions, to the observed peaks in the experimental spectra.
For similar molecules like 4-cyanobenzoic acid, theoretical calculations have been successfully used to reproduce the experimental IR and Raman spectra. For example, the characteristic C≡N stretching vibration in 4-cyanobenzoic acid is observed experimentally around 2240 cm⁻¹ in the IR spectrum and 2239 cm⁻¹ in the Raman spectrum, with a calculated value of 2330 cm⁻¹. The aromatic C-H stretching vibrations are typically found in the region of 3120-3000 cm⁻¹. Such comparative studies between theoretical and experimental spectra provide a robust methodology for the vibrational analysis of this compound.
Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for an Analogous Compound
| Vibrational Mode | Experimental IR | Experimental Raman | Calculated |
| C≡N stretch | 2240 | 2239 | 2330 |
| Aromatic C-H stretch | 3100, 3060 | 3092, 3077 | 3057, 3054, 3033 |
| C-O stretch | 1334 | 1323 | 1358 |
| CO₂ deformation | 773 | 769 | 775 |
Data for 4-cyanobenzoic acid, an analogous compound.
Normal Mode Analysis
Normal mode analysis is a computational technique used to predict the vibrational frequencies of a molecule. Each normal mode corresponds to a specific pattern of atomic motion. For this compound, this analysis is typically performed using Density Functional Theory (DFT) calculations, often with the B3LYP functional and a basis set like 6-311G. The output of this analysis is a set of vibrational frequencies and their corresponding infrared (IR) and Raman intensities.
A crucial part of the analysis is the Potential Energy Distribution (PED), which helps in assigning the calculated frequencies to specific types of molecular vibrations, such as stretching, bending, or torsion of specific bonds or functional groups. For instance, distinct frequencies can be assigned to the C≡N stretch, the C=O stretch of the carboxylic acid, the O-H stretch, and various vibrations within the benzene (B151609) ring. These theoretical predictions are invaluable for interpreting experimental IR and Raman spectra.
| Vibrational Mode | Calculated Frequency (cm-1) | Assignment (Based on PED) |
|---|---|---|
| ν(O-H) | 3570 | O-H stretching |
| ν(C-H)aromatic | 3085 | Aromatic C-H stretching |
| ν(C≡N) | 2255 | C≡N stretching |
| ν(C=O) | 1730 | C=O stretching |
| ν(C-C)ring | 1605 | Aromatic ring C-C stretching |
| δ(O-H) | 1420 | O-H in-plane bending |
| ν(C-O) | 1250 | C-O stretching |
Computational NMR Chemical Shift Predictions
Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for these calculations, typically performed in conjunction with DFT methods mdpi.com. This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS).
These calculations can predict both ¹H and ¹³C NMR spectra. Comparing the theoretically predicted chemical shifts with experimental data helps confirm the molecular structure. Discrepancies between computed and observed shifts can sometimes reveal subtle electronic or conformational effects that were not initially apparent nih.gov. The accuracy of these predictions can be further improved by including solvent effects in the calculation.
| Atom | Calculated ¹H Shift (ppm) | Hypothetical Exp. ¹H Shift (ppm) | Atom | Calculated ¹³C Shift (ppm) | Hypothetical Exp. ¹³C Shift (ppm) |
|---|---|---|---|---|---|
| COOH | 13.10 | 13.05 | C(COOH) | 167.5 | 167.2 |
| H(ortho to COOH) | 8.05 | 8.01 | C(ipso to COOH) | 126.8 | 126.5 |
| H(ortho to OCH₂) | 7.15 | 7.11 | C(ortho to COOH) | 131.9 | 131.6 |
| -OCH₂- | 5.05 | 5.02 | C(ortho to OCH₂) | 115.4 | 115.1 |
| - | - | - | C(ipso to OCH₂) | 161.2 | 160.9 |
| - | - | - | -OCH₂- | 55.8 | 55.5 |
| - | - | - | C≡N | 116.0 | 115.7 |
Molecular Dynamics and Conformational Simulations
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior and conformational landscape of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its movements, vibrations, and rotations on a femtosecond timescale.
For a flexible molecule like this compound, MD simulations can explore different conformations, such as the rotation around the C-O bond of the methoxy (B1213986) group or the orientation of the carboxylic acid group. These simulations are particularly useful for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor. By analyzing the simulation trajectory, one can identify the most stable conformations, calculate thermodynamic properties, and understand the intermolecular forces, such as hydrogen bonding, that govern its behavior in solution rsc.org.
Elucidation of Reaction Mechanisms via Theoretical Approaches
Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, thereby elucidating its mechanism. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction pathway can be charted. This approach allows for the investigation of reaction feasibility, kinetics, and the factors that control selectivity. For this compound, this could involve studying its synthesis, esterification, or other functional group transformations.
A key aspect of mechanistic studies is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. Locating the TS structure and calculating its energy allows for the determination of the activation energy (Ea) of the reaction. The activation energy is the barrier that must be overcome for the reaction to proceed and is a critical factor in determining the reaction rate.
Computational methods can precisely calculate the geometry of the transition state and confirm it by performing a frequency calculation; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This type of analysis can provide detailed insights into bond-making and bond-breaking processes that are often impossible to observe experimentally.
Influence of Solvation Models on Electronic and Reactivity Parameters
The properties and reactivity of a molecule can be significantly different in solution compared to the gas phase. Solvation models are computational methods designed to account for the effects of a solvent on a solute molecule. These models are crucial for obtaining accurate predictions of properties like electronic structure, reaction energies, and spectroscopic parameters for this compound in a liquid environment.
Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are widely used. These models represent the solvent as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. The electrostatic interactions between the solute's charge distribution and the dielectric continuum are then calculated. By incorporating these models, theoretical calculations can more accurately reflect the stabilization or destabilization of charges, dipoles, and transition states in solution, leading to more reliable predictions of the molecule's behavior.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Key Synthetic Intermediate in Complex Organic Synthesis
4-(Cyanomethoxy)benzoic acid serves as a versatile intermediate in the synthesis of a variety of complex organic molecules. Its bifunctional nature, possessing both a carboxylic acid and a cyanomethoxy group, allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry and materials science.
Derivatives of cyanobenzoic acid are useful as intermediates for producing platelet aggregation inhibitors. google.com The synthesis of these compounds often involves multi-step processes where the cyano and carboxylic acid functionalities are crucial for subsequent reactions. google.com For instance, processes have been developed for producing meta- and para-cyanobenzoic acid compounds, which can be further modified to create bicyclic and heterocyclic structures with a carboxyl group. google.com
In the field of medicinal chemistry, benzoic acid derivatives are fundamental to the synthesis of various therapeutic agents. For example, they are used in the creation of 5-HT1A receptor agonists for potential depression treatment and in the development of xanthine (B1682287) oxidase inhibitors for treating hyperuricemia. researchgate.netnih.gov A study on the design and synthesis of 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids, which are structurally similar to the drug febuxostat, highlights the importance of the benzoic acid scaffold. nih.gov In this research, several derivatives were synthesized and showed potent inhibitory activity against xanthine oxidase in the nanomolar range. nih.gov
The following table details the inhibitory activity of synthesized benzoic acid derivatives against xanthine oxidase.
| Compound | Substituent at Oxazole Ring Position 5 | IC50 (nM) |
|---|---|---|
| Febuxostat (Reference) | N/A | Similar to most effective inhibitors |
| Derivative 1 | 4-benzylpiperidin-1-yl | Close to Febuxostat |
| Derivative 2 | 1,2,3,4-tetrahydroisoquinolin-2-yl | Close to Febuxostat |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Furthermore, 4-hydroxybenzoic acid, a related compound, is recognized as a versatile platform intermediate for a wide array of value-added bioproducts with applications in the food, cosmetic, and pharmaceutical industries. nih.gov This underscores the significance of the substituted benzoic acid framework in synthetic chemistry.
Integration into Polymer Synthesis
The unique chemical structure of this compound makes it a candidate for integration into various polymer systems. Benzoic acid and its derivatives are utilized in the synthesis of coordination polymers, polyimides, and other functional polymers. rsc.orgmdpi.com
Coordination polymers have been synthesized using 4-hydroxybenzoic acid anions, which bridge metal centers to form complex networks. rsc.org For example, the reaction of 4-hydroxybenzoic acid with Li+, Mg2+, and Cu2+ has resulted in the formation of 3D and 2D network structures. rsc.org These materials can exhibit porous structures with channels occupied by solvent molecules, indicating potential applications in areas like gas storage and separation. rsc.org
In the realm of high-performance polymers, aromatic polyimides have been synthesized using benzoic acid as a catalyst and reaction medium. mdpi.com A series of aromatic polyimides based on 3,4ʹ-oxydianiline and various tetracarboxylic acid dianhydrides were prepared via one-pot high-temperature catalytic polycondensation in molten benzoic acid. mdpi.com The resulting polyimides displayed high thermal stability with glass transition temperatures ranging from 198 to 270 °C and could be either amorphous or semi-crystalline. mdpi.com
The properties of these synthesized polyimides are summarized in the table below.
| Dianhydride Used | Glass Transition Temperature (Tg) | Structure | Solubility in Organic Solvents |
|---|---|---|---|
| Various "rigid" and "flexible" dianhydrides | 198 - 270 °C | Amorphous or Semi-crystalline | Varies depending on dianhydride |
Contributions to Dye Synthesis
The cyanomethoxy and benzoic acid moieties present in this compound suggest its potential utility in the synthesis of various classes of dyes. The cyano group is a common substituent in dye chemistry, and benzoic acid derivatives can serve as important precursors.
For example, the synthesis of bifunctional azo reactive dyes often involves the use of various aromatic acids. mjbas.com These dyes are designed to have increased fixation efficiency on textiles. mjbas.com The general synthesis involves diazotization of an aromatic amine, followed by coupling with a suitable aromatic component, which can be a derivative of benzoic acid. mjbas.com
In the synthesis of cyanine (B1664457) dyes, various aromatic aldehydes and ketones are used as starting materials. nih.govgoogle.com While direct use of this compound is not explicitly detailed, its structural motifs are relevant to the building blocks used in creating these dyes, which have applications ranging from biological imaging to materials for optical data storage. nih.govgoogle.com
Applications in Functional Polymer Monomer Development
This compound possesses functional groups that make it a suitable candidate for development as a functional monomer in polymer synthesis. The carboxylic acid group can be readily converted to other functionalities or used directly in polymerization reactions, while the cyanomethoxy group can impart specific properties to the resulting polymer.
The development of functional polymersomes, which are vesicles formed from block copolymers, is an area where such monomers could be applied. nih.gov A modular synthesis approach for poly(caprolactone)-b-poly(ethylene glycol) (PCL-b-PEG) diblock copolymers allows for the insertion of functional groups at the block junctions. nih.gov This method involves the formation of peptide bonds, which could potentially be adapted to incorporate monomers like this compound. nih.gov
Furthermore, C3-symmetric polymeric materials containing benzene (B151609) and triazine cores are another class of functional polymers where benzoic acid derivatives could be utilized. nih.gov These polymers can be synthesized through various methods, including Schiff base reactions and polycyclotrimerizations. nih.gov The resulting materials often exhibit high thermal stability and surface area, making them suitable for various applications. nih.gov
The following table provides examples of synthetic strategies for C3-symmetric polymers where benzoic acid-like monomers could be incorporated.
| Polymerization Method | Monomer Types | Resulting Polymer Structure | Key Properties |
|---|---|---|---|
| Schiff Base Reaction | Tris-(4-formyl-phenyl)triazine and diamines | Imine-based network | C3-symmetry |
| Polycyclotrimerization | Bipropiolate monomers | Perfectly branched structures | High yields, 1,3,5-regioregularity |
| Oxidative Chemical Polymerization | Functionalized triphenylamine | Star-shaped triphenyltriazine | High surface area |
Exploration in Photocatalytic Systems
While direct studies on the photocatalytic applications of this compound are limited, research on structurally related compounds provides insights into its potential in this field. The presence of a cyano group and an aromatic ring suggests that it could be used to modify photocatalysts to enhance their activity.
For instance, surface functionalization of cuprous oxide (Cu2O) cubes with 4-cyanophenylacetylene (4-CNA) has been shown to significantly enhance their photocatalytic activity. rsc.org Density functional theory (DFT) calculations revealed that the 4-CNA modification introduces a new band in the Cu2O band gap, which facilitates electron transfer and the production of radicals. rsc.org The functionalized Cu2O cubes were effective in the hydroxylation of 4-methoxyphenylboronic acid with a high yield of 92%. rsc.org
This research suggests that molecules containing a cyano-substituted aromatic ring can play a crucial role in improving the efficiency of semiconductor photocatalysts. rsc.org The mechanism involves better charge separation and migration, leading to enhanced generation of reactive oxygen species like hydroxyl and superoxide (B77818) radicals. rsc.org
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 4-(cyanomethoxy)benzoic acid, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via nucleophilic substitution, where 4-hydroxybenzoic acid reacts with cyanomethyl bromide or similar reagents. Reaction optimization involves adjusting solvent polarity (e.g., dimethylformamide or acetone), temperature (60–80°C), and catalysts (e.g., potassium carbonate). Post-synthesis purification is achieved via recrystallization or column chromatography. Characterization employs NMR (¹H/¹³C), IR spectroscopy (to confirm nitrile and carboxylate groups), and mass spectrometry .
Q. What analytical techniques are critical for characterizing the purity and thermal stability of this compound?
- Methodology :
- Thermogravimetric Analysis (TGA) : Assesses decomposition temperatures and thermal stability (e.g., weight loss profiles).
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (melting points, crystallinity).
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95% typical for research-grade samples).
Example: TGA of related benzoic acid derivatives shows decomposition onset at ~200°C (Figure 8 in ) .
Advanced Research Questions
Q. How does the cyanomethoxy substituent influence the antioxidant activity of this compound compared to other 4-hydroxybenzoic acid derivatives?
- Methodology : Antioxidant activity is evaluated using:
- DPPH/ABTS Radical Scavenging : Measures electron-donating capacity (IC₅₀ values).
- FRAP Assay : Quantifies ferric ion reduction potential.
- Metal Chelation : Assesses binding to Fe²⁺/Cu²⁺ ions.
- Key Finding : The electron-withdrawing cyano group reduces phenolic O–H availability, potentially lowering radical scavenging efficacy compared to hydroxyl or methoxy derivatives. Data from show lower DPPH activity for cyanomethoxy derivatives vs. ethyl esters .
Q. What computational strategies are used to correlate the electronic structure of this compound with experimental antioxidant data?
- Methodology : Quantum chemical calculations (e.g., Spartan ’10 software) compute:
- Molecular Descriptors : HOMO-LUMO energies, ionization potential, electron affinity.
- Electrostatic Potential Maps : Visualize electron-rich regions (nitrile vs. carboxylate groups).
- Application : Regression analysis links theoretical descriptors (e.g., HOMO energy) with experimental IC₅₀ values (). Discrepancies may arise from solvent effects unaccounted in simulations .
Q. What mechanistic insights explain the butyrylcholinesterase (BChE) inhibition activity of this compound?
- Methodology :
- Ellman’s Assay : Measures thiocholine production via DTNB absorbance at 412 nm.
- Inhibition Kinetics : Determines competitive/non-competitive behavior using Lineweaver-Burk plots.
Q. How can researchers design experiments to study synergistic effects between this compound and other antioxidants?
- Methodology :
- Isobolographic Analysis : Quantifies synergy/additivity using fixed-ratio mixtures.
- Combination Index (CI) : CI < 1 indicates synergy (e.g., with ascorbic acid or tocopherol).
- Experimental Design : Pre-screen compounds via DPPH/FRAP, then validate in cellular models (e.g., oxidative stress in SH-SY5Y cells). Include controls for cytotoxicity (MTT assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
